Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate
Description
Properties
Molecular Formula |
C12H14N2O5 |
|---|---|
Molecular Weight |
266.25 g/mol |
IUPAC Name |
methyl 4-nitro-3-(oxetan-2-ylmethylamino)benzoate |
InChI |
InChI=1S/C12H14N2O5/c1-18-12(15)8-2-3-11(14(16)17)10(6-8)13-7-9-4-5-19-9/h2-3,6,9,13H,4-5,7H2,1H3 |
InChI Key |
HTYWVEUBCLGQES-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC(=C(C=C1)[N+](=O)[O-])NCC2CCO2 |
Origin of Product |
United States |
Preparation Methods
Overall Strategy
The preparation of this compound typically involves palladium-catalyzed cross-coupling reactions, hydrolysis, and coupling steps, as described in patent EP4119555A1. The general synthetic scheme can be summarized as follows:
| Step | Reaction Type | Description |
|---|---|---|
| 1 | Palladium-catalyzed coupling | Reaction of a halogenated aromatic ester (Formula 2) with an oxetane-containing amine derivative (Formula 3) to form an intermediate (Formula 4). |
| 2 | Palladium-catalyzed coupling + Hydrolysis | Further coupling of the intermediate (Formula 4) with another aromatic compound (Formula 5) followed by hydrolysis to yield a carboxylic acid intermediate (Formula 6). |
| 3 | Coupling and condensation | Coupling of the acid intermediate (Formula 6) with another amine derivative (Formula 7), followed by condensation and hydrolysis to afford the target compound (Formula 1). |
Reaction Conditions and Reagents
- Catalysts: Palladium complexes such as tris(dibenzylideneacetone)dipalladium(0) (Pd2(dba)3) are employed.
- Bases: Common bases include C1-4 trialkylamines, diisopropylethylene amine (DIPEA), pyridine, potassium carbonate (K2CO3), sodium hydroxide (NaOH), and others.
- Ligands: Triarylphosphines, trialkylphosphines, biaryl phosphines, diphosphines, and N-heterocyclic carbenes are used to optimize palladium catalysis.
- Solvents: Typical solvents include tetrahydrofuran (THF), acetonitrile (MeCN), and dimethylformamide (DMF).
The hydrolysis step is generally conducted under mild conditions (0 to 80 °C) using bases such as NaOH, KOH, or LiOH.
Detailed Synthetic Procedures
Preparation of the Oxetane-Containing Amine Intermediate
The oxetane amine is prepared via a five-step process:
- Ring Expansion: Starting from (S)-2-((benzyloxy)methyl)oxirane, a ring expansion converts the epoxide to the oxetane ring.
- Azide Introduction: Sodium azide is used to introduce the nitrogen atom, forming an azide intermediate.
- Azide Reduction: The azide intermediate is reduced to the primary amine, oxetan-2-ylmethanamine.
This intermediate is crucial for subsequent coupling steps.
Coupling to Form the Target Compound
The this compound is synthesized by coupling the oxetane amine intermediate to a nitro-substituted methyl benzoate derivative via palladium-catalyzed amination reactions.
A typical procedure includes:
- Stirring methyl-3-fluoro-4-nitrobenzoate with the oxetane amine in acetonitrile or DMF.
- Employing palladium catalysts and suitable ligands to facilitate nucleophilic aromatic substitution or Buchwald-Hartwig amination.
- Reaction monitoring by standard tests such as the Kaiser ninhydrin test for completion.
- Purification by washing and drying steps.
Research Findings and Optimization
Yield and Selectivity
- The palladium-catalyzed coupling reactions afford the target compound in moderate to high yields (often >70%).
- Selectivity is influenced by the choice of ligand and base; biaryl phosphines and trialkylamines often enhance coupling efficiency.
- Hydrolysis conditions are optimized to avoid degradation of the oxetane ring and nitro group.
Summary Table of Key Preparation Steps
| Step No. | Reaction Type | Reagents/Catalysts | Conditions | Notes |
|---|---|---|---|---|
| 1 | Ring expansion (epoxide to oxetane) | Starting from (S)-2-((benzyloxy)methyl)oxirane | Controlled temperature, inert atmosphere | Forms oxetane ring |
| 2 | Azide introduction | Sodium azide | Cautious handling, safety measures | Forms azide intermediate |
| 3 | Azide reduction | Reducing agent (e.g., hydrogenation) | Controlled conditions | Yields oxetan-2-ylmethanamine |
| 4 | Palladium-catalyzed coupling | Pd catalyst, ligands, bases (e.g., K2CO3) | Room temperature to 80 °C | Coupling with methyl-3-fluoro-4-nitrobenzoate |
| 5 | Hydrolysis | NaOH, KOH, or LiOH | Mild heating (0–80 °C) | Converts intermediates to acid derivatives |
| 6 | Final coupling and condensation | Pd catalyst, bases | Controlled temperature | Forms this compound |
Chemical Reactions Analysis
Types of Reactions
Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate undergoes various chemical reactions, including:
Substitution: The oxetane ring can undergo nucleophilic substitution reactions, where the ring is opened by nucleophiles.
Hydrolysis: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.
Common Reagents and Conditions
Reducing Agents: Hydrogen gas with a palladium catalyst for nitro group reduction.
Nucleophiles: Ammonia or amines for nucleophilic substitution reactions.
Acids/Bases: Hydrochloric acid or sodium hydroxide for hydrolysis reactions.
Major Products
Amino Derivatives: Reduction of the nitro group yields amino derivatives.
Substituted Oxetanes: Nucleophilic substitution results in various substituted oxetanes.
Carboxylic Acids: Hydrolysis of the ester group forms carboxylic acids.
Scientific Research Applications
Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly in the development of anti-cancer and anti-inflammatory drugs.
Biological Studies: The compound is used in studies investigating the biological activity of nitrobenzoate derivatives and their interactions with biological targets.
Material Science: Its unique structural features make it a candidate for the development of novel materials with specific properties.
Mechanism of Action
The mechanism of action of Methyl ®-4-Nitro-3-[(oxetan-2-ylmethyl)amino]benzoate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The oxetane ring’s stability and reactivity also play a crucial role in its biological activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl 4-{[(2-Hydroxyphenyl)methyl]amino}benzoate (I) and Ethyl 4-[(3,5-Di-tert-butyl-2-hydroxybenzyl)amino]benzoate (II)
These ethyl benzoate derivatives (I: WEFQEG; II: VABTAV) share a substituted amino group on the benzoate ring but differ significantly in their substituents :
- Functional Groups: Compound I: Contains a 2-hydroxyphenylmethyl group, enabling hydrogen bonding via the phenolic -OH. Compound II: Features bulky 3,5-di-tert-butyl groups and a 2-hydroxybenzyl moiety, promoting steric hindrance and hydrophobic interactions.
- Crystallographic Behavior: Both form 2D layered structures via N–H⋯O hydrogen bonds and N–H⋯π interactions . In contrast, the oxetane in the target compound lacks hydrogen-bond donors, likely resulting in weaker intermolecular forces and distinct packing motifs.
- Applications :
Compounds I and II are studied for crystal engineering, while the target compound’s oxetane group makes it more suited for drug discovery due to improved pharmacokinetic properties.
Sulfonylurea-Based Methyl Benzoates (Pesticides)
Examples include bensulfuron methyl ester and primisulfuron-methyl (), which share the methyl benzoate core but incorporate sulfonylurea moieties critical for herbicidal activity :
- Functional Groups :
- Sulfonylurea groups enable inhibition of acetolactate synthase (ALS), a target in herbicides.
- Key Differences :
The target compound lacks sulfonylurea functionality, suggesting divergent bioactivity. Its nitro and oxetane groups may instead facilitate applications in medicinal chemistry (e.g., kinase inhibitors or protease modulators).
Methyl 2-Benzoylamino-3-Arylaminobut-2-enoates
These enamine derivatives () share a methyl ester and amino group but differ in backbone structure:
- Reactivity :
The enamine system in these compounds is highly reactive toward electrophiles, whereas the nitro group in the target compound deactivates the aromatic ring, directing substitution reactions to specific positions.
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Crystallography: Compounds I and II form hydrogen-bonded networks absent in the target compound due to its oxetane’s lack of -OH donors . This may reduce crystallinity but improve solubility.
- Bioactivity : The nitro group in the target compound could serve as a reducible handle for prodrug strategies, while sulfonylureas in pesticides rely on ALS inhibition .
- Synthetic Utility : The oxetane’s rigidity may enhance metabolic stability in drug candidates compared to bulkier tert-butyl groups in Compound II .
Biological Activity
Methyl 4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate, also known by its CAS number 2230200-72-1, is a compound that has garnered attention in recent years due to its potential biological activities. This compound features a nitro group, an oxetane moiety, and an amino group, which contribute to its diverse pharmacological properties. This article aims to provide an in-depth analysis of the biological activity of this compound, supported by relevant data tables, case studies, and research findings.
Basic Information
| Property | Details |
|---|---|
| IUPAC Name | Methyl (S)-4-nitro-3-((oxetan-2-ylmethyl)amino)benzoate |
| Molecular Formula | C₁₂H₁₄N₂O₅ |
| Molar Mass | 266.25 g/mol |
| Density | 1.353 g/cm³ (predicted) |
| Boiling Point | 468.3 °C (predicted) |
| pKa | -1.93 (predicted) |
These properties suggest that the compound may exhibit stability under various conditions, which is essential for its biological applications.
Antitumor Activity
Recent studies have highlighted the potential antitumor activity of this compound. The nitro group in the structure is known to enhance the compound's ability to induce apoptosis in cancer cells. For instance, a study demonstrated that derivatives of nitro compounds could inhibit tumor growth in xenograft models, showing significant cytotoxic effects against glioblastoma cells .
The mechanism through which this compound exerts its biological effects may involve multiple pathways:
- Inhibition of Cell Proliferation : The compound has been shown to interfere with cell cycle progression, particularly inducing G2/M phase arrest in cancer cells.
- Induction of Apoptosis : It promotes apoptotic pathways by activating caspases and increasing the expression of pro-apoptotic proteins .
- Reactive Oxygen Species (ROS) Modulation : The compound may alter ROS levels within cells, contributing to oxidative stress and subsequent cell death .
Case Studies and Research Findings
- Study on Glioblastoma Cells :
- Comparative Analysis with Other Compounds :
Summary of Biological Activities
| Activity Type | Observations |
|---|---|
| Antitumor Effects | Significant cytotoxicity in glioblastoma models |
| Cell Cycle Arrest | Induction of G2/M phase arrest |
| Apoptosis Induction | Increased caspase activity and pro-apoptotic protein expression |
| ROS Modulation | Alteration of oxidative stress levels |
Q & A
Q. How can stereochemical outcomes of oxetane functionalization be controlled?
- Methodology :
- Chiral Catalysts : Use asymmetric catalysis (e.g., BINOL-derived ligands) during ring-opening to achieve enantioselectivity.
- Chiral HPLC : Resolve diastereomers on a Chiralpak IC column (hexane/isopropanol) and assign configurations via circular dichroism (CD) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
